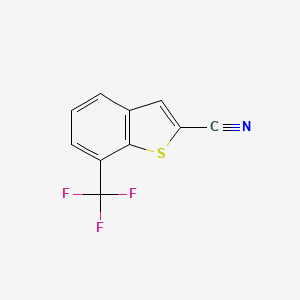

7-(Trifluoromethyl)benzothiophene-2-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-(Trifluoromethyl)benzothiophene-2-carbonitrile is a chemical compound with the molecular formula C10H4F3NS . It is a derivative of benzothiophene, a heterocyclic compound that contains a five-membered ring made up of one sulfur atom .

Molecular Structure Analysis

The molecular structure of 7-(Trifluoromethyl)benzothiophene-2-carbonitrile consists of a benzothiophene ring substituted with a trifluoromethyl group at the 7th position and a carbonitrile group at the 2nd position .Scientific Research Applications

Heterocyclic Compounds and Biological Significance

Research into heterocyclic compounds, including benzothiophene derivatives, reveals a wide spectrum of biological activities. These activities include antibacterial, antifungal, anti-cancer, antiviral, and anti-inflammatory effects, among others. The presence of trifluoromethyl groups in such compounds often enhances their biological efficacy and pharmacokinetic properties. Such compounds are considered valuable in medicinal chemistry for the development of future drugs due to their potent pharmacological activities (Verma, Sinha, & Bansal, 2019).

Supramolecular Chemistry and Materials Science

Benzothiophene derivatives play a crucial role in supramolecular chemistry and materials science. Their ability to self-assemble into nanometer-sized structures makes them useful in applications ranging from nanotechnology to biomedical engineering. The incorporation of trifluoromethyl groups can modify the physical properties of these compounds, making them more versatile for various applications (Cantekin, de Greef, & Palmans, 2012).

Environmental and Extraction Studies

In environmental science, the study of organosulfur compounds, including benzothiophene derivatives, is crucial for understanding the fate of these compounds in petroleum-contaminated environments. Biodegradation studies help in assessing the environmental impact and the development of remediation strategies (Kropp & Fedorak, 1998). Additionally, research on liquid-liquid extraction (LLE) processes for rare earth elements has evolved, with benzothiophene derivatives potentially playing a role in the development of more efficient extraction solvents (Hidayah & Abidin, 2018).

Chemical Synthesis and CO2 Fixation

The role of benzothiophene derivatives in chemical synthesis, including the fixation of CO2, showcases their potential in green chemistry and the synthesis of value-added chemicals. Such research offers pathways to utilize CO2 as a feedstock in organic synthesis, contributing to the development of environmentally friendly manufacturing processes (Vessally et al., 2017).

Safety and Hazards

properties

IUPAC Name |

7-(trifluoromethyl)-1-benzothiophene-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4F3NS/c11-10(12,13)8-3-1-2-6-4-7(5-14)15-9(6)8/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJYHNQZXWSUJIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)SC(=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4F3NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(Trifluoromethyl)benzothiophene-2-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,9-Dioxa-4-azaspiro[5.5]undecan-3-one](/img/structure/B2395546.png)

![Methyl 5-phenyl-3-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]thiophene-2-carboxylate](/img/structure/B2395550.png)

![2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2395559.png)

![2-Chloro-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B2395561.png)

![3,3-Dimethyl-4-[1-[5-methyl-2-(1-methylpyrazol-4-yl)-1,3-oxazole-4-carbonyl]piperidin-4-yl]azetidin-2-one](/img/structure/B2395565.png)

![Benzyl N-[(2R)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamate](/img/no-structure.png)